Lack of 5-Lipoxygenase Inhibition
6-(4-Methoxybenzyl)benzo[a]phenazin-5-ol was evaluated for its inhibitory activity against 5-Lipoxygenase (5-LO) in rat basophilic leukemia-1 (RBL-1) cells. At a concentration of 100 µM, the compound showed no significant inhibitory activity (NS) [1]. This negative result, while not a direct comparison, is a key differentiator when considering the broad claims of anti-inflammatory or lipoxygenase-inhibiting activity often associated with the phenazine class [2]. This data suggests that for researchers seeking a 5-LO inhibitor, other specific benzo[a]phenazine derivatives or different scaffolds would be more appropriate, highlighting the functional selectivity conferred by the 4-methoxybenzyl substitution.
| Evidence Dimension | Inhibition of 5-Lipoxygenase |
|---|---|
| Target Compound Data | No significant inhibition at 100 µM |
| Comparator Or Baseline | Class-level inference: Phenazine derivatives are often explored for lipoxygenase inhibition [2]. A comparator compound, 4-methoxy-benzo[a]phenazine-11-carboxylic acid derivative, demonstrated in vivo activity [3], highlighting divergent biological profiles. |
| Quantified Difference | Not applicable (qualitative difference in activity profile) |
| Conditions | Rat basophilic leukemia-1 (RBL-1) cell assay |
Why This Matters
This data point defines the negative selectivity profile of the compound, preventing misapplication in research programs focused on 5-LO inhibition and clarifying its distinct biological space.
- [1] ChEMBL. (n.d.). Compound was evaluated for the inhibition of rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase at 100 uM; NS = no significant activity. ChEMBL Assay ID: CHEMBL620010. View Source
- [2] Medical University of Lublin. (n.d.). Record details. PPM.umlub.pl. Retrieved from a record describing a benzo[a]phenazine derivative as a potent lipoxygenase inhibitor. View Source
- [3] Vicker, N., Burgess, L., Chuckowree, I. S., Dodd, R., Folkes, A. J., Hardick, D. J., ... & Denny, W. A. (2002). Novel angular benzophenazines: dual topoisomerase I and topoisomerase II inhibitors as potential anticancer agents. Journal of Medicinal Chemistry, 45(3), 740-753. View Source
